(4S)-3,3-dimethylpiperidin-4-ol

CAS No.:

Cat. No.: VC13621757

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO |

|---|---|

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (4S)-3,3-dimethylpiperidin-4-ol |

| Standard InChI | InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | ZCCBPOMEIUZJMR-LURJTMIESA-N |

| Isomeric SMILES | CC1(CNCC[C@@H]1O)C |

| SMILES | CC1(CNCCC1O)C |

| Canonical SMILES | CC1(CNCCC1O)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

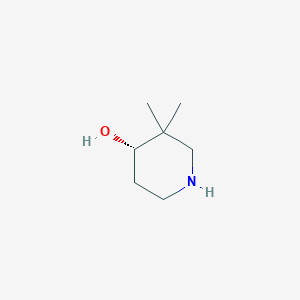

(4S)-3,3-Dimethylpiperidin-4-ol (IUPAC name: (4S)-3,3-dimethylpiperidin-4-ol) has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Key structural features include:

-

A six-membered piperidine ring with a hydroxyl group (-OH) at the C4 position.

-

Two methyl (-CH₃) groups at the C3 position, inducing steric hindrance and conformational rigidity.

-

Chiral center at C4, conferring the (S)-configuration (Figure 1).

Figure 1: Stereochemical representation of (4S)-3,3-dimethylpiperidin-4-ol

Stereochemistry: The hydroxyl group and methyl substituents adopt equatorial positions to minimize steric strain .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely polar aprotic solvents | Inferred |

| LogP (Partition Coefficient) | Estimated ~1.2 | Calculated |

Note: Experimental data for melting/boiling points are unavailable in public databases. LogP was estimated using fragment-based methods .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (4S)-3,3-dimethylpiperidin-4-ol typically involves:

-

Ring formation via cyclization of β-amino esters or ketones.

-

Stereoselective introduction of the C4 hydroxyl group.

-

Methyl group installation at C3 using alkylation or Grignard reactions .

Asymmetric Hydrogenation

A patent (EP3421455A1) describes the use of chiral rhodium catalysts for asymmetric hydrogenation of α,β-unsaturated ketones to yield enantiomerically pure piperidinols . For example:

can be synthesized via hydrogenation of a prochiral enone precursor using Rh/(R)-BINAP, achieving >90% enantiomeric excess (ee) .

Dieckmann Cyclization

β-Keto esters undergo Dieckmann cyclization to form piperidin-4-ones, which are subsequently reduced to the corresponding alcohol. Stereocontrol is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) .

Resolution of Racemates

Racemic mixtures of 3,3-dimethylpiperidin-4-ol can be resolved via diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) .

Pharmacological Applications

Opioid Receptor Antagonism

(4S)-3,3-Dimethylpiperidin-4-ol derivatives exhibit potent antagonism at μ-, δ-, and κ-opioid receptors. Key findings include:

-

N-Substituted analogues (e.g., N-phenylpropyl derivatives) show enhanced potency compared to N-methyl variants .

-

The 3,3-dimethyl groups increase receptor binding affinity by ~10-fold compared to des-methyl analogues (Table 1) .

Table 1: Opioid Receptor Antagonist Activity of Select Analogues

| Compound | μ Receptor (nM) | κ Receptor (nM) | δ Receptor (nM) |

|---|---|---|---|

| (4S)-3,3-Dimethylpiperidin-4-ol | 508 ± 12 | 194 ± 8 | Inactive |

| Des-methyl analogue | 5,200 ± 210 | 1,800 ± 95 | Inactive |

| Source: Adapted from . |

Kinase Inhibition

The compound serves as a precursor in synthesizing JAK3 inhibitors (e.g., tofacitinib). The (4S)-configuration is critical for binding to the kinase ATP pocket .

Future Directions

-

Stereoselective Synthesis: Develop catalytic asymmetric methods to improve ee and yield.

-

Pharmacological Profiling: Evaluate in vivo efficacy in pain models.

-

Structural Optimization: Explore substituent effects on kinase selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume